1-(2,4-Dinitrophenyl)pyrrolidine
Overview
Description
1-(2,4-Dinitrophenyl)pyrrolidine is a chemical compound with the linear formula C10H11N3O4 . It has a molecular weight of 237.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dinitrophenyl)pyrrolidine is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group . The InChI code for this compound is 1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dinitrophenyl)pyrrolidine are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 237.22 .Scientific Research Applications
Crystal Structure Analysis : A study focused on the molecular and crystal structure of a compound derived from 2,4-dinitrophenyl-aminomaleimide, providing insights into its structural properties (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Nucleophilic Aromatic Substitution Reactions : Research investigating the hydrolysis of derivatives including 1-pyrrolidino-2,4-dinitrobenzene under different conditions, contributing to the understanding of nucleophilic aromatic substitution reactions (Vargas, Remedi, & Rossi, 1995).
Chromatographic Analysis : A study on reversed phase paper chromatography of dinitrophenyl (DNP) derivatives of amines, including pyrrolidine, highlighting its application in analytical chemistry (Asatoor, 1960).
Solvatochromism and Solvation Energy Relationship : Investigation of solvatochromism in certain azo dyes, including derivatives of 1-(2,4-dinitrophenyl)pyrrolidine, which is relevant to the study of molecular interactions in various solvents (Hofmann, Schreiter, Seifert, Rüffer, Lang, & Spange, 2008).
Kinetic Studies : Several studies have focused on the kinetics and mechanisms of reactions involving 2,4-dinitrophenyl derivatives, contributing to a deeper understanding of reaction dynamics (Castro, Aguayo, Bessolo, & Santos, 2005), (Castro, Aliaga, & Santos, 2004).
Derivatization for Analytical Applications : Research on the use of specific derivatives of 1-(2,4-dinitrophenyl)pyrrolidine as derivatization reagents for the sensitive detection of amine enantiomers in analytical chemistry (Jin, Pan, Jin, Jin, & Zhang, 2020).
Polymer and Material Science : A study on the synthesis of conductive polymers incorporating 2,4-dinitrophenyl (DNP) functionalized polypyrrole terpolymers, relevant for specific binding to proteins, highlighting its application in biosensors and material science (Reuven, Sil, Sannigrahi, Wang, Baird, & Khan, 2012).
Synthesis and Characterization : Research focusing on the synthesis and crystallographic characterization of derivatives of 2,4-dinitrophenyl-4′-phenylbenzenesulfonates, demonstrating the versatility of these compounds in synthetic chemistry (Stenfors, Staples, Biros, & Ngassa, 2020).
properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUVLVHQWONDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303449 | |
Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)pyrrolidine | |
CAS RN |
14552-00-2 | |
Record name | MLS003106475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.